molecular formula C18H20N4O3 B7631450 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one

Katalognummer B7631450
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: XIZNBVBWCFEZCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one, also known as ODZ10117, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODZ10117 is a synthetic compound that belongs to the family of indolones and has been synthesized using several methods.

Wirkmechanismus

The exact mechanism of action of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is not fully understood. However, it is believed that the compound binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes. The binding of this compound to the sigma-1 receptor has been shown to have neuroprotective effects, which may be due to the modulation of calcium ion channels and the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is its high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one. One of the most promising directions is the development of this compound analogs with improved solubility and potency. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Additionally, the use of this compound as a potential candidate for the treatment of other diseases such as cancer and diabetes should be explored further.

Synthesemethoden

The synthesis of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for the synthesis of this compound involves the reaction of 3-(2-bromoacetyl)-1,3-dihydroindol-2-one with 2-(1,2,4-oxadiazol-3-yl)azepan-1-amine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an oxidizing agent such as sodium periodate to obtain this compound.

Wissenschaftliche Forschungsanwendungen

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of neuroscience. Several studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. The binding of this compound to the sigma-1 receptor has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

3-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(10-13-12-6-3-4-7-14(12)20-18(13)24)22-9-5-1-2-8-15(22)17-19-11-25-21-17/h3-4,6-7,11,13,15H,1-2,5,8-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZNBVBWCFEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)CC2C3=CC=CC=C3NC2=O)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.